molecular formula C5H10N4 B1209207 5-(2-aminoethyl)-1H-imidazol-2-amine CAS No. 39050-13-0

5-(2-aminoethyl)-1H-imidazol-2-amine

Cat. No.: B1209207
CAS No.: 39050-13-0
M. Wt: 126.16 g/mol
InChI Key: PDWGQCUSLDPUFM-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Scientific Research Applications

5-(2-aminoethyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 5-(2-aminoethyl)-1H-imidazol-2-amine is the serotonin receptor . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and vasoconstriction .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) This results in serotonin signals being prolonged, leading to its antidepressant effect .

Biochemical Pathways

The compound affects the serotonergic pathway in the central nervous system . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As an SSRI, it is well absorbed in the gastrointestinal tract and widely distributed in the body . It is metabolized in the liver and excreted primarily as metabolites . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution in body tissues, metabolism rate, and excretion rate .

Result of Action

The result of the action of this compound is an increase in serotonergic neurotransmission, leading to enhanced serotonin signaling . This can result in improved mood, reduced anxiety, and other beneficial effects in individuals with conditions such as depression and obsessive-compulsive disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, factors such as the individual’s metabolic rate, the presence of other medications, and genetic factors can influence the compound’s metabolism and excretion, potentially affecting its efficacy and side effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminoethylamine with imidazole under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the aminoethyl side chain.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethylimidazole: Similar structure but with different functional groups.

    Ethanolamine: Contains an aminoethyl group but lacks the imidazole ring.

    Histamine: Contains an imidazole ring and an aminoethyl side chain but with different functional groups.

Uniqueness

5-(2-aminoethyl)-1H-imidazol-2-amine is unique due to its specific combination of an imidazole ring and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWGQCUSLDPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192302
Record name 2-Aminohistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39050-13-0
Record name 2-Aminohistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminohistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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